molecular formula C18H10BrF3O5 B3009330 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 448222-94-4

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B3009330
CAS No.: 448222-94-4
M. Wt: 443.172
InChI Key: MGPJKSLPUWOBKC-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Derivative Formation

  • The chemical compound, closely related to (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and its derivatives, is utilized in the synthesis of various compounds with potential biological activity. For instance, the synthesis of thiazolidin-4-ones from related compounds has been reported, which are subsequently tested for antibacterial properties (Čačić et al., 2009).

Antineoplastic Activity

  • Derivatives of closely related compounds have been synthesized and evaluated for antineoplastic activities. For instance, certain pyrano[3,2-c]chromene derivatives demonstrated potential as new lead structures for anticancer drug development (Gašparová et al., 2013).

Antimicrobial Activity

  • Various derivatives of the base compound have been synthesized and tested for antimicrobial properties. For example, hydrazide derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid have shown promising results in this area (Čačić et al., 2006).

Chemoenzymatic Synthesis

  • Enantiomers of related compounds have been synthesized using chemoenzymatic methods, indicating the compound's utility in stereochemical studies and synthesis (Demir et al., 2003).

Synthesis of Multi-Functional Compounds

  • Methods have been developed for preparing derivatives of the compound that are multi-functional, indicating a broad range of potential applications in chemical synthesis (Wen et al., 2012).

Biological Importance

  • The compound and its derivatives have been evaluated for their biological importance, particularly in antimicrobial activities, demonstrating its relevance in medicinal chemistry (Gharpure et al., 2013).

Fluorescent Probes for Cell Dynamics

  • Coumarin derivatives, closely related to the compound , have been synthesized as fluorescent probes for studying membrane and cell dynamics, suggesting its utility in biological imaging and research (García-Beltrán et al., 2014).

Electrochemical Studies

  • The compound and its derivatives have been studied in electrochemical contexts, such as the reduction at carbon cathodes, offering insights into its reactivity and potential applications in electrochemistry (Rheinhardt et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many chromenone derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The study and development of novel chromenone derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound, with its unique substitution pattern, could be of interest in the development of new pharmaceuticals or materials.

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF3O5/c1-9(23)25-10-6-7-11-14(8-10)27-17(18(20,21)22)16(15(11)24)26-13-5-3-2-4-12(13)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJKSLPUWOBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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